1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile
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Overview
Description
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a butyl group, a methoxy group, an oxo group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-butyl-4-hydroxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, while reduction can produce 1-butyl-4-methoxy-2-hydroxy-1,2-dihydro-pyridine-3-carbonitrile.
Scientific Research Applications
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the butyl group, which may affect its reactivity and biological activity.
1-Butyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the methoxy group, which may influence its chemical properties and applications.
Uniqueness
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is unique due to the presence of both butyl and methoxy groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-4-6-13-7-5-10(15-2)9(8-12)11(13)14/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
WDQMBLJHUAZVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)C#N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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